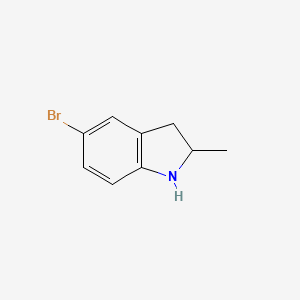

5-bromo-2-methyl-2,3-dihydro-1H-indole

説明

5-bromo-2-methyl-2,3-dihydro-1H-indole is a specialized chemical compound built upon the indoline (B122111) framework. Indoline, the saturated analog of indole (B1671886), consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org The title compound is distinguished by a bromine atom at the 5th position of the benzene ring and a methyl group at the 2nd position of the dihydro-pyrrole ring. This combination of a halogenated aromatic system and a substituted, saturated heterocyclic ring imparts a unique reactivity profile, making it a key building block in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound Note: Data for the specific compound this compound is limited; this table presents data for the closely related 5-bromoindoline (B135996) where specific data for the title compound is unavailable.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 22190-33-6 (for 5-bromoindoline) |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Melting Point | 36-40 °C (for 5-bromoindoline) |

| Boiling Point | 114-115 °C at 5 mmHg (for 5-bromoindoline) |

| Density | 1.514 g/cm³ (for 5-bromoindoline) |

| SMILES | CC1Cc2cc(Br)ccc2N1 |

| InChI Key | QEDCHCLHHGGYBT-UHFFFAOYSA-N (for 5-bromoindoline) |

The story of indoline chemistry is intrinsically linked to its aromatic counterpart, indole. The chemistry of indoles originated from the study of the natural dye indigo (B80030) in the 19th century. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole, and by 1869, he had proposed its correct bicyclic structure. wikipedia.org The development of seminal synthetic methods, such as the Fischer indole synthesis in 1883, propelled the field forward, particularly as the indole nucleus was identified in a vast array of important natural products, including the amino acid tryptophan and numerous alkaloids. wikipedia.org

The study of indolines, the 2,3-dihydro derivatives of indoles, followed as a natural progression. Early methods focused on the reduction of the corresponding indoles. wikipedia.org Over time, the synthesis and functionalization of the indoline scaffold itself became an important area of research. The development of methods for the controlled functionalization of the indoline core, including halogenation, has expanded its utility. The introduction of bromine onto the indoline ring, as seen in this compound, was a significant step, as it provided a chemical handle for a wide range of subsequent transformations, particularly in the burgeoning field of transition-metal-catalyzed cross-coupling reactions.

The molecular architecture of this compound is key to its chemical behavior. It belongs to the class of halogenated heterocyclic systems, where the presence of a halogen atom profoundly influences the molecule's properties. nih.gov

The Indoline Core: The foundational structure is the indoline ring system, which consists of a benzene ring fused to a saturated pyrrolidine (B122466) ring. Unlike the aromatic indole, the five-membered ring in indoline is non-aromatic, which imparts different reactivity to the C2 and C3 positions and the nitrogen atom.

The 2-Methyl Group: The methyl group at the C2 position introduces a stereocenter, meaning the compound can exist as a pair of enantiomers. This feature is of particular importance in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

The 5-Bromo Substituent: The bromine atom on the benzene ring is the most significant feature for its role as a synthetic intermediate. Bromine is an electronegative atom that influences the electron density of the aromatic ring. More importantly, the carbon-bromine bond serves as a reactive site for a multitude of powerful chemical reactions. youtube.com The presence of bromine on heterocyclic frameworks is a pivotal strategy in synthetic and medicinal chemistry, as these bromo-organic compounds are versatile intermediates. researchgate.net Bromination is a critical transformation in organic synthesis, and the resulting organobromine compounds can act as leaving groups or electrophiles to facilitate various reactions. youtube.comnih.govsci-hub.se

The combination of these structural elements—a chiral center, a reactive nitrogen atom, and a versatile carbon-bromine bond—makes this compound a highly valuable building block.

The primary strategic importance of this compound lies in its utility as a versatile intermediate for constructing more elaborate molecules. The bromine atom at the 5-position is a key functional handle for modern synthetic transformations.

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to form the new bond and regenerate the catalyst. youtube.com

Key transformations involving the C-Br bond include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form new carbon-carbon bonds, enabling the attachment of various aryl or vinyl groups. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The indoline nitrogen also offers a site for functionalization. It can be acylated, alkylated, or used in other coupling reactions, further increasing the molecular diversity that can be generated from this single intermediate. This dual reactivity—at the C-Br bond and the N-H bond—allows for a modular approach to the synthesis of complex indoline-containing molecules, which are found in numerous biologically active compounds. For instance, 5-bromoindoline has been used in the preparation of selective human β3 adrenergic receptor agonists. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBOZWGQLGHLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475181 | |

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-70-8 | |

| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 5 Bromo 2 Methyl 2,3 Dihydro 1h Indole and Its Derivatives

Regioselective Synthesis of the 5-Bromo-2,3-dihydro-1H-indole Core

The synthesis of the target compound requires precise control over two key features: the regioselective introduction of a bromine atom onto the benzene (B151609) ring and the construction of the chiral 2-methyl-substituted heterocyclic ring.

Bromination Strategies for Position-Selective Halogenation

Achieving regioselective bromination at the C5 position of the indoline (B122111) nucleus is a critical step. The nitrogen atom in the dihydroindole ring is a powerful activating group that directs electrophilic aromatic substitution to the ortho (C7) and para (C5) positions. Due to steric hindrance, substitution at the C5 position is generally favored.

Direct bromination of the pre-formed 2-methylindoline core can be accomplished using various electrophilic brominating agents. A study on the electrophilic substitution of the aromatic core of indoline derivatives demonstrated successful bromination at the C5 position. The choice of brominating agent and reaction conditions is crucial to maximize the yield of the desired 5-bromo isomer and minimize the formation of other halogenated or over-brominated byproducts.

| Brominating Agent | Typical Solvent | Key Feature |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or Dichloromethane (CH2Cl2) | Mild and selective, commonly used for allylic and benzylic bromination but also effective for activated aromatic rings. |

| Bromine (Br2) | Acetic Acid or Carbon Tetrachloride (CCl4) | Highly reactive, may require careful control of stoichiometry and temperature to ensure mono-substitution. |

| Pyridinium Tribromide | Tetrahydrofuran (THF) | A solid, safer alternative to liquid bromine, often providing higher selectivity. |

An alternative strategy involves the reduction of a pre-brominated indole (B1671886). For instance, 5-bromo-2-methylindole can be synthesized first, followed by the reduction of the pyrrole ring to yield 5-bromo-2-methyl-2,3-dihydro-1H-indole. This approach circumvents the need for direct, regioselective bromination of the more reactive indoline ring system.

Construction of the Dihydroindole Ring System with Methyl Substitution

The synthesis of the 2-methyl-2,3-dihydro-1H-indole core can be approached through several established routes. A prominent method is the reduction of 2-methylindole. The synthesis of 2-methylindole itself is often achieved via the classic Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone, in this case, acetone.

An alternative synthesis of 2-methylindole involves the cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide. Once 2-methylindole is obtained, the dihydroindole ring is formed by catalytic hydrogenation, which selectively reduces the C2-C3 double bond of the pyrrole ring.

A more advanced, convergent approach involves the construction of the ring system from an acyclic precursor. One patented method describes the preparation of 2-methylindoline from 2-bromine-β-methylnitrostyrene. This process utilizes a Raney nickel catalyst under hydrogen pressure, which facilitates both the reduction of the nitro group and the alkene, followed by an intramolecular cyclization to form the dihydroindole ring.

Enantioselective Synthesis of Chiral 2-Methyl-2,3-dihydro-1H-indoles

The methyl group at the C2 position creates a stereocenter, meaning 2-methyl-2,3-dihydro-1H-indole exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Catalytic Asymmetric Approaches

Modern organic synthesis heavily relies on catalytic asymmetric methods to generate enantiomerically enriched products. For the synthesis of chiral 2-methylindolines, several strategies can be envisioned based on recent advances in catalysis.

Organocatalysis provides a powerful metal-free approach. An efficient asymmetric allylic alkylation of 2-methyl-3-nitroindoles using a chiral biscinchona alkaloid catalyst has been reported, demonstrating the direct enantioselective functionalization of the C(sp3)–H bond at the C2 position. Chiral phosphoric acids are also highly effective catalysts for a variety of asymmetric transformations involving indoles. For example, they have been used in the catalytic asymmetric formal (2 + 3) cycloaddition of methyl-substituted 2-indolylmethanols, which constructs chiral indole-fused ring systems with high enantioselectivity. Such catalytic systems create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomeric product.

| Catalytic System | Catalyst Type | Reaction Principle |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | CPA acts as a chiral Brønsted acid, activating the substrate through hydrogen bonding to control the stereochemical outcome. |

| Organocatalysis | Chiral Cinchona Alkaloids | These bifunctional catalysts can act as both a Brønsted base and a hydrogen bond donor, organizing the transition state. |

| Transition Metal Catalysis | Chiral Ligand-Metal Complex (e.g., Pd, Ir, Co) | The chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the enantioselectivity of the transformation. |

Resolution Techniques for Enantiomeric Purity

When an asymmetric synthesis is not employed, a racemic mixture of the two enantiomers is produced. This mixture can be separated into its constituent pure enantiomers through a process known as resolution.

One of the most powerful and widely used methods for resolution is chiral chromatography . In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing one to travel through the column more slowly than the other, thus allowing for their separation.

Another common method is enzymatic resolution . Enzymes are inherently chiral and can exhibit high selectivity for one enantiomer over the other. For example, a lipase could be used to selectively acylate the amine of one enantiomer of racemic 2-methylindoline. The resulting acylated product and the unreacted enantiomer would have different physical properties (e.g., polarity, solubility), allowing them to be separated by standard techniques like column chromatography or crystallization.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones.

The Fischer indole synthesis proceeds through a well-established pathway. The initial phenylhydrazone undergoes an acid-catalyzed tautomerization to an enamine intermediate. This is followed by the key step: a-sigmatropic rearrangement that forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. The resulting di-imine intermediate then undergoes cyclization and elimination of an ammonia molecule under acidic conditions to yield the aromatic indole ring.

The regioselective bromination at the C5 position is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the attack of the electron-rich benzene ring of the indoline on an electrophilic bromine species (e.g., Br+ generated from Br2). The nitrogen atom's lone pair directs this attack to the para position (C5) through resonance stabilization. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the 5-bromo-2-methylindoline product. A theoretical study on the bromination of indoles highlights that the reaction proceeds in two steps, with the initial formation of a complex between the indole and the bromine molecule being the rate-determining step.

In catalytic asymmetric synthesis , the mechanism hinges on the interaction between the catalyst and the substrates. For instance, in a chiral phosphoric acid-catalyzed reaction, the acid protonates or forms a hydrogen bond with one of the reactants, activating it. Simultaneously, the chiral backbone of the catalyst creates a sterically defined space that allows the other reactant to approach from only one specific face, leading to the formation of a single enantiomer.

Electrophilic Aromatic Substitution Mechanisms in Bromination Reactions

The primary route to this compound is through the electrophilic aromatic substitution (EAS) of 2-methylindoline. The mechanism is a stepwise process that leverages the nucleophilic character of the benzene portion of the indoline ring. libretexts.org

Mechanism Steps:

Formation of the Electrophile : Halogens like bromine (Br₂) are not typically electrophilic enough to react with a stable aromatic ring directly. lumenlearning.com Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, creating a more potent electrophilic species that behaves like a Br⁺ source. lumenlearning.com

Nucleophilic Attack and Formation of the Wheland Intermediate : The π-electron system of the 2-methylindoline ring acts as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlumenlearning.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack.

Deprotonation and Aromatization : In the final, fast step, a weak base (such as the FeBr₄⁻ formed in the first step) removes a proton from the carbon atom bearing the bromine atom. masterorganicchemistry.com This collapses the intermediate, restores the C=C double bond, and regenerates the stable aromatic π-system, yielding the final 5-bromo-2-methylindoline product. lumenlearning.com

The regioselectivity of the bromination is directed by the substituents on the ring. The secondary amine of the indoline ring is a powerful activating group and an ortho, para-director. The 2-methyl group is also weakly activating. The bromine atom is directed to the 5-position (para to the amino group), which is generally favored due to reduced steric hindrance compared to the ortho positions (C-7).

Table 1: Common Bromination Reagents and Conditions for Aromatic Systems

| Reagent | Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Bromine (Br₂) | FeBr₃ or Fe | Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperature | Classic and effective method; requires a Lewis acid catalyst. lumenlearning.com |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light | Acetonitrile, Dichloromethane | Milder and safer alternative to liquid bromine, often used for allylic or benzylic bromination but can be used for aromatic rings with an acid catalyst. |

| Bromine Monochloride (BrCl) | None | Acetic Acid | Highly reactive, polarizes to provide Br⁺. |

Nucleophilic Substitution Pathways in Functionalization

The bromine atom at the 5-position of the indoline ring is a key functional handle for introducing further molecular complexity. While direct nucleophilic aromatic substitution (SNAr) on the C-Br bond is generally difficult without the presence of strong electron-withdrawing groups, transition-metal-catalyzed cross-coupling reactions provide highly efficient pathways for functionalization. These methods have become indispensable in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The increased reactivity of some heterocyclic systems, like thiophenes, to nucleophilic substitution is well-documented, often explained by the ability of the heteroatom to stabilize the reaction intermediates. uoanbar.edu.iq For aryl halides like 5-bromo-2-methylindoline, palladium- or copper-catalyzed reactions are the most prevalent pathways.

Key Cross-Coupling Reactions:

Suzuki Coupling : This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to introduce new alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a powerful method for synthesizing N-aryl derivatives.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to form a new C(sp²)-C(sp) bond. It requires both a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling : This reaction forms a C-C bond by coupling the aryl bromide with an alkene, typically leading to a substituted alkene product.

Table 2: Major Nucleophilic Functionalization Pathways for 5-bromo-2-methylindoline

| Reaction Name | Reagents | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C-C | 5-Aryl/Alkyl-2-methylindoline |

| Buchwald-Hartwig Amination | R¹R²NH, Base | Pd catalyst + Ligand (e.g., BINAP) | C-N | 5-(Amino)-2-methylindoline derivative |

| Sonogashira Coupling | R-C≡CH, Base | Pd catalyst + Cu(I) salt | C-C (alkyne) | 5-(Alkynyl)-2-methylindoline |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst | C-C | 5-Aryl/Alkyl-2-methylindoline |

| Heck Coupling | Alkene, Base | Pd catalyst | C-C (alkene) | 5-(Alkenyl)-2-methylindoline |

Protonation-Deprotonation Sequences in Indole Derivative Reactions

Protonation and deprotonation steps are fundamental to controlling the reactivity of indoline derivatives. Unlike indoles, which can be protonated on carbon (typically C3), the most basic site in an indoline is the nitrogen atom of the saturated heterocyclic ring. acs.orgnih.gov The protonation state of this nitrogen atom has a profound impact on the reactivity of the entire molecule.

Equilibrium and Ring Activity : The indoline nitrogen exists in equilibrium between its free base form and its protonated (indolinium) form. In the free base form, the nitrogen lone pair can donate electron density into the aromatic ring, making it highly activated towards electrophilic aromatic substitution. stackexchange.com When protonated under acidic conditions, the nitrogen becomes an ammonium cation (-NH₂⁺-). This group is strongly electron-withdrawing and deactivating, shutting down the ring's reactivity towards further electrophilic attack. This equilibrium must be carefully managed during reactions like bromination.

Role in N-Functionalization : Deprotonation of the N-H bond is the requisite first step for introducing substituents onto the nitrogen atom. Strong bases, such as sodium hydride (NaH), are often used to generate the corresponding nitrogen anion (indolinide), which then acts as a potent nucleophile. This anion can react with various electrophiles, such as alkyl halides or acyl chlorides, to form N-alkylated or N-acylated indoline derivatives. researchgate.net

Role in Electrophilic Substitution : The final step of the EAS mechanism is itself a critical deprotonation event. The removal of the proton from the Wheland intermediate by a base is what allows the aromaticity of the benzene ring to be restored, driving the reaction towards the substitution product. masterorganicchemistry.com

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of multiple parameters to ensure safety, efficiency, cost-effectiveness, and product quality. asischem.com

Key considerations for process optimization include modifying reaction schemes to use more economical materials, shortening synthesis time, and developing robust procedures suitable for kilo-lab or plant-scale production. asischem.com

Optimization of Bromination:

Reagent Selection : While liquid bromine is effective, it is highly corrosive and hazardous. On a large scale, a solid and easier-to-handle brominating agent like N-Bromosuccinimide (NBS) might be preferred for improved safety.

Solvent Choice : The choice of solvent affects reaction rate, solubility of intermediates, and ease of product isolation. An ideal process solvent would be low-cost, non-toxic, and allow for direct crystallization of the product to avoid large-scale chromatographic purification.

Temperature Control : Bromination is an exothermic reaction. Inadequate temperature control on a large scale can lead to runaway reactions and the formation of over-brominated or other side products. A robust cooling system and controlled addition of the brominating agent are critical.

Work-up and Isolation : The process should be designed to minimize waste and simplify purification. A procedure where the product crystallizes upon quenching the reaction or changing the solvent is highly desirable for scale-up.

Optimization of Functionalization:

Catalyst Loading : In cross-coupling reactions, minimizing the amount of expensive palladium catalyst is a major goal. High-turnover catalysts and ligands are sought to reduce catalyst loading, which also simplifies the removal of residual metal from the final product.

Impurity Profile : A scalable process must consistently produce a product with a well-defined and minimal impurity profile. This involves identifying potential side reactions and developing methods to control them.

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Laboratory Scale | Scale-Up Consideration | Objective |

|---|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Improved safety and handling. |

| Purification | Flash Chromatography | Crystallization / Recrystallization | Avoidance of costly and solvent-intensive chromatography. |

| Temperature Control | Ice bath | Jacketed reactor with automated cooling | Prevent thermal runaway and side-product formation. |

| Catalyst Loading | 1-5 mol% | <0.1 mol% | Reduce cost and minimize metal contamination. |

| Solvent | Anhydrous THF/DCM | Toluene, 2-MeTHF, CPME | Lower cost, improved safety profile, better recovery. |

| Work-up | Liquid-liquid extraction | Direct crystallization, filtration | Simplify isolation, reduce solvent waste. |

Elucidation of Molecular Architecture and Spectroscopic Characterization of 5 Bromo 2 Methyl 2,3 Dihydro 1h Indole

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are fundamental in confirming the structural integrity of 5-bromo-2-methyl-2,3-dihydro-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a detailed portrait of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-bromo-2-methylindole, a closely related precursor, shows characteristic signals that can be extrapolated to understand the dihydro variant. In a typical analysis, the aromatic protons appear as distinct multiplets in the downfield region, while the aliphatic protons of the dihydro-indole ring and the methyl group resonate at higher field strengths. The specific chemical shifts and coupling patterns are indicative of the proton environments and their neighboring atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for a related indole (B1671886) derivative, 5-bromo-1H-indole, reveals distinct peaks for each carbon atom, with the carbon attached to the bromine atom showing a characteristic chemical shift. For this compound, the aliphatic carbons at the C2 and C3 positions would exhibit signals at significantly different chemical shifts compared to their aromatic counterparts in the indole precursor.

Interactive Data Table: Representative NMR Data for Related Bromo-Indole Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.0 | m | Aromatic Protons |

| ¹H | ~3.5-2.5 | m | CH, CH₂ (dihydro-indole ring) |

| ¹H | ~1.2 | d | CH₃ |

| ¹³C | ~140-110 | - | Aromatic Carbons |

| ¹³C | ~50-30 | - | C2, C3 (dihydro-indole ring) |

| ¹³C | ~20 | - | CH₃ |

Note: This table presents generalized data based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pathways under electron impact.

Molecular Formula Confirmation: The molecular formula of this compound is C₉H₁₀BrN. High-resolution mass spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement of the molecular ion. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Electron impact mass spectrometry (EI-MS) of indole derivatives often reveals characteristic fragmentation patterns. A common fragmentation pathway for indole compounds involves the loss of HCN, leading to a stable ion. For this compound, initial fragmentation could involve the loss of the methyl group (M-15) or cleavage of the dihydro-indole ring. The fragmentation of related bromo-indole compounds shows that the loss of the halogen atom is also a principal fragmentation pathway. miamioh.edu

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 211 | Molecular Ion |

| [M+2]⁺ | 213 | Isotopic peak due to ⁸¹Br |

| [M-CH₃]⁺ | 196 | Loss of a methyl radical |

| [M-Br]⁺ | 132 | Loss of a bromine radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl group and the dihydro-indole ring would appear just below 3000 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Indole and its derivatives are known to exhibit characteristic absorption bands in the UV region. umaine.edu The spectrum of this compound would show absorptions corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the substituents on the indole core.

X-ray Crystallography for Three-Dimensional Structural Analysis

Crystal Structure Determination and Unit Cell Parameters

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal lattice. For a related compound, 5-bromo-1-ethylindoline-2,3-dione, the crystal structure was determined to be triclinic with the space group P-1. researchgate.net The unit cell parameters for this related structure were reported, giving an indication of the dimensions of the repeating unit in the crystal. researchgate.net It is plausible that this compound would crystallize in a similar system, with the exact parameters being dependent on the specific packing arrangement.

Interactive Data Table: Unit Cell Parameters for a Related Bromo-Indoline Structure

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Data from 5-bromo-1-ethylindoline-2,3-dione researchgate.net |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

In the solid state, molecules of this compound would be held together by various intermolecular forces.

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule. In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, a short Br⋯O contact of 3.183 (2) Å was observed, which is indicative of a halogen bond. researchgate.net Such interactions, along with weaker van der Waals forces, contribute to the stability of the three-dimensional crystal structure. libretexts.org

Twinning Phenomena in Crystal Structures and Refinement Strategies

Crystallographic twinning is a phenomenon where two or more single crystals are intergrown in a symmetrical, non-random manner. This can complicate the process of structure determination from single-crystal X-ray diffraction data, as the diffraction patterns from the individual twin domains overlap. While specific studies detailing twinning in this compound are not prominently available, the analysis of related bromo-indole structures, such as 5-bromo-1H-indole-2,3-dione, reveals that twinning can occur, for instance, as a two-component inversion twin researchgate.net.

The refinement of a twinned crystal structure requires specialized strategies to deconvolve the superimposed diffraction data. The process typically involves:

Identification of Twinning: Twinning may be suspected if the crystal exhibits higher symmetry in its diffraction pattern than expected from its space group, or if there are difficulties in indexing the reflections or solving the structure.

Determination of the Twin Law: The twin law is a matrix that describes the geometric relationship between the different twin domains. This can be determined using software that analyzes the diffraction data for systematic overlaps.

Successful refinement of a twinned structure yields an accurate molecular structure, free from the artifacts that would otherwise arise from incorrectly modeled diffraction data.

Advanced Computational Chemistry for Molecular Structure and Dynamics

Computational chemistry provides powerful tools for investigating molecular properties at the atomic level, complementing experimental data and offering predictive insights.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied for geometry optimization, where the goal is to find the most stable, lowest-energy conformation of a molecule nih.gov. For this compound, DFT calculations, typically using a basis set like 6-311++G**, would provide a precise theoretical model of its molecular geometry nih.gov.

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT can be compared with experimental data from X-ray crystallography to validate the computational model and understand the influence of crystal packing forces on the molecular structure nih.govsci-hub.ru.

Beyond geometry, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability nih.govresearchgate.net.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, offering a guide to intermolecular interactions and chemical reactivity nih.gov. For a molecule containing an electronegative bromine atom and an N-H group, the MEP would highlight regions of negative potential around the bromine and positive potential near the hydrogen atom.

A representative table of electronic properties that could be derived from a DFT analysis is shown below.

| Property | Description | Hypothetical Value/Observation for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the indole ring system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the aromatic and dihydro portions of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | A moderate gap would suggest a balance of stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value is expected due to the electronegative bromine atom and the N-H group. |

| MEP Surface | Maps electrostatic potential onto the electron density surface. | Negative potential (red/yellow) near the bromine atom; positive potential (blue) near the N-H proton. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.gov. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and changes shape under specific conditions (e.g., in a solvent or at a certain temperature) mdpi.com.

For this compound, the dihydro-indole ring is not planar and possesses a degree of flexibility. MD simulations would be instrumental in:

Exploring Conformational Isomers: Identifying the different stable and metastable conformations (puckering of the five-membered ring, orientation of the methyl group) and the energy barriers between them.

Simulating Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this environment influences its preferred conformation.

Analyzing Vibrational Motions: Providing a dynamic picture of bond vibrations and rotations, which complements the static information from geometry optimization.

The results of an MD simulation are typically analyzed to produce trajectories of atomic positions, root-mean-square deviation (RMSD) plots to assess structural stability, and radial distribution functions to characterize interactions with the surrounding environment mdpi.com.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice mdpi.com. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal sci-hub.ru.

For this compound, this analysis would provide a detailed breakdown of the forces governing its crystal packing. Key outputs of the analysis include:

d_norm Surface: A surface mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Close contacts, such as hydrogen bonds, appear as distinct red spots on the surface nih.gov.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e) iucr.org. The plot can be deconstructed to show the percentage contribution of specific types of atomic contacts.

Based on the structure of this compound and analyses of similar bromo-indole derivatives, the primary intermolecular contacts would likely be nih.goviucr.orgnih.gov:

H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on adjacent molecules.

Br···H/H···Br contacts: Halogen interactions are significant in brominated compounds and play a key role in directing the crystal packing.

C···H/H···C contacts: Reflecting van der Waals forces and potential C-H···π interactions involving the aromatic ring.

N···H/H···N contacts: Indicative of N-H···π or other weak hydrogen bonding involving the indole nitrogen.

An illustrative data table summarizing the expected contributions from a Hirshfeld surface analysis is provided below.

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms. | Largest contribution (~30-40%) |

| Br···H | Interactions involving the bromine atom and nearby hydrogens. | Significant contribution (~10-20%) |

| C···H | van der Waals and C-H···π interactions. | Moderate contribution (~10-15%) |

| N···H | Interactions involving the indole nitrogen and nearby hydrogens. | Minor to moderate contribution |

| C···C | π-π stacking interactions between indole rings. | Minor contribution |

This quantitative analysis provides a profound understanding of the supramolecular assembly of the compound in the solid state.

Chemical Reactivity and Functional Group Transformations of 5 Bromo 2 Methyl 2,3 Dihydro 1h Indole

Electrophilic and Nucleophilic Reactivity of the Dihydroindole Moiety

The dihydroindole, or indoline (B122111), core of the molecule possesses a rich and varied reactivity profile, susceptible to both electrophilic and nucleophilic attack. The electronic nature of the aromatic ring, influenced by the bromine atom and the amino group, alongside the reactivity of the nitrogen lone pair, governs its transformations.

Directed Functionalization at the Bromine Atom

The bromine atom at the 5-position of the indoline ring is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This strategy is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the indoline core.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 5-bromo-2-methyl-2,3-dihydro-1H-indole | Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 5-aryl-2-methyl-2,3-dihydro-1H-indole |

| This compound | Heteroarylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | DME, THF | 5-heteroaryl-2-methyl-2,3-dihydro-1H-indole |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the bromoindoline and a primary or secondary amine. This provides a direct route to 5-aminoindoline derivatives, which are important intermediates in medicinal chemistry. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 5-(amino)-2-methyl-2,3-dihydro-1H-indole |

Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings can also be employed to introduce alkenyl, alkynyl, and organostannane groups, respectively, at the 5-position, further highlighting the versatility of the bromine atom as a synthetic handle.

Transformations Involving the Indoline Nitrogen

The secondary amine in the indoline ring is a nucleophilic center and can readily undergo a variety of functionalization reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, modifying the steric and electronic properties of the molecule.

| Reactant | Alkylating Agent | Base | Solvent | Product |

| This compound | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH | DMF, Acetonitrile | 5-bromo-1-alkyl-2-methyl-2,3-dihydro-1H-indole |

N-Acylation: Acylation of the indoline nitrogen can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This transformation introduces an acyl group, which can serve as a protecting group or as a precursor for further modifications.

| Reactant | Acylating Agent | Base | Solvent | Product |

| This compound | Acyl Chloride (e.g., Acetyl chloride) | Triethylamine, Pyridine | Dichloromethane, THF | 1-acyl-5-bromo-2-methyl-2,3-dihydro-1H-indole |

Redox Chemistry of the Dihydroindole System

The dihydroindole ring can participate in both reduction and oxidation reactions, allowing for the interconversion between the indoline and indole (B1671886) oxidation states.

Reduction Reactions

While the dihydroindole ring is already in a reduced state compared to an indole, the aromatic ring can be further reduced under specific and often harsh conditions, such as catalytic hydrogenation at high pressure and temperature. However, a more common transformation in this context is the reduction of functional groups that may have been introduced onto the molecule. For instance, a nitro group introduced at the 5-position (after conversion from the bromo group) can be reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation.

Oxidation Reactions

The most significant oxidation reaction of the 2,3-dihydro-1H-indole system is its aromatization to the corresponding indole. This transformation can be achieved using a variety of oxidizing agents. The presence of the methyl group at the 2-position can influence the reaction conditions required for this dehydrogenation.

Derivatization Strategies for Complex Molecular Architectures

The diverse reactivity of this compound makes it a versatile scaffold for the construction of more complex molecular architectures. By strategically combining the functionalization reactions described above, a wide array of derivatives can be synthesized.

For example, a synthetic route could begin with a Suzuki-Miyaura coupling to introduce a desired aryl group at the 5-position. This could be followed by N-alkylation to introduce a side chain on the indoline nitrogen. Finally, oxidation of the dihydroindole ring to the corresponding indole could be performed to access a different class of heterocyclic compounds. This step-wise functionalization allows for the precise and controlled construction of molecules with desired biological or material properties. The interplay between the reactive sites on the molecule provides a powerful platform for the development of novel chemical entities.

Based on a comprehensive review of the available scientific literature, there is insufficient specific information to construct a detailed article on the chemical reactivity and synthetic utility of This compound according to the provided outline.

Extensive searches for the applications of this specific compound as a precursor in multi-step organic synthesis or as a building block for pharmaceuticals and agrochemicals did not yield relevant research findings, reaction data, or synthetic case studies. The available literature predominantly focuses on related but structurally distinct molecules, such as the non-methylated analog (5-bromo-2,3-dihydro-1H-indole), the aromatic version (5-bromo-2-methyl-1H-indole), or other indole derivatives.

While the broader class of brominated indoles and indolines serves as crucial intermediates in medicinal chemistry and materials science, no specific examples or detailed research pertaining to the reactivity and functional group transformations of this compound could be identified.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the user's request due to the lack of specific data for the target compound.

Mechanistic Insights into Biological Interactions and Structure Activity Relationships of 5 Bromo 2 Methyl 2,3 Dihydro 1h Indole Analogs

Principles of Molecular Design for Targeted Biological Activity

The design of biologically active molecules hinges on understanding how chemical structure relates to biological function. For indole-based compounds, substitutions on the aromatic ring and the heterocyclic portion of the molecule can dramatically alter their pharmacodynamic and pharmacokinetic properties.

Stereochemical Determinants of Biological Recognition

Stereochemistry is a critical factor in molecular recognition by biological systems. The presence of a methyl group at the 2-position of the 2,3-dihydro-1H-indole ring introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). These enantiomers can exhibit different biological activities, as enzymes and receptors are themselves chiral and can preferentially bind to one enantiomer over the other.

While specific studies on the stereochemical determinants of 5-bromo-2-methyl-2,3-dihydro-1H-indole are not extensively detailed in the available literature, the principle of stereospecificity is fundamental in medicinal chemistry. For many biologically active compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of such chiral compounds to fully understand their structure-activity relationships and to develop safer and more effective therapeutic agents.

Elucidation of Enzyme Inhibition Mechanisms

Understanding how a compound inhibits an enzyme is crucial for its development as a drug. This involves identifying the target enzyme, characterizing the nature of the inhibition, and quantifying the binding affinity.

Aldehyde Dehydrogenase (ALDH) Inhibition Studies

Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in the detoxification of aldehydes and the biosynthesis of retinoic acid. medchemexpress.com Certain ALDH isoenzymes are overexpressed in various cancers and are associated with therapy resistance, making them attractive targets for anticancer drug development. nih.govresearchgate.net

As previously mentioned, analogs of the target compound, specifically those based on the indole-2,3-dione scaffold, have been investigated as ALDH inhibitors. acs.orgresearchgate.net Structure-activity relationship studies on these analogs have revealed distinct patterns of isoenzyme selectivity.

Key findings from these studies include:

5-Bromo Substitution: Enhances potency for ALDH2 but reduces potency for ALDH1A1 and ALDH3A1. nih.gov

N-Alkyl Substitution: Longer alkyl chains on the indole (B1671886) nitrogen generally favor inhibition of ALDH1A1 and ALDH3A1. nih.gov

These findings suggest that the this compound scaffold could be a promising starting point for the design of isoenzyme-selective ALDH inhibitors. The data from related compounds provide a strong rationale for investigating this specific molecule and its derivatives against the various ALDH isoenzymes.

| Compound | Substitution Pattern | ALDH1A1 | ALDH2 | ALDH3A1 | Reference |

|---|---|---|---|---|---|

| Compound 3 | 1-pentyl | 0.034 ± 0.003 | 1.5 ± 0.2 | 0.057 ± 0.005 | nih.gov |

| Compound 6 | 1-(2-phenylethyl) | 0.024 ± 0.002 | 0.24 ± 0.02 | 0.13 ± 0.01 | nih.gov |

| Compound 8 | 5-bromo-1-(2-phenylethyl) | 0.31 ± 0.04 | 0.037 ± 0.003 | 1.9 ± 0.2 | nih.gov |

Kinetic and Binding Analyses of Enzyme-Inhibitor Complexes

Kinetic studies are essential to determine the mechanism of enzyme inhibition. Different modes of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type, provide insight into whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex.

For the related indole-2,3-dione ALDH inhibitors, kinetic analyses have shown that they often exhibit mixed-type inhibition. nih.gov Specifically, they have been found to be competitive inhibitors with respect to the aldehyde substrate, suggesting they bind in the active site and compete with the substrate. nih.govacs.orgresearchgate.net However, they display noncompetitive mixed-type inhibition with respect to the NAD(P)+ coenzyme, indicating they can bind to both the free enzyme and the enzyme-coenzyme complex at a site distinct from the coenzyme binding site. nih.gov

Methods used to perform these analyses include:

Enzyme Assays: Measuring the rate of the enzymatic reaction at various concentrations of substrate and inhibitor.

Spectroscopic Techniques: Using techniques like UV-visible spectroscopy or circular dichroism to monitor changes in the enzyme upon inhibitor binding. nih.govresearchgate.net

Stopped-Flow Kinetics: A rapid kinetic technique used to study the pre-steady-state phase of enzyme reactions and the rates of inhibitor binding.

These analyses provide crucial data, such as the inhibition constant (Kᵢ) and the dissociation constant (Kₑ), which quantify the inhibitor's potency and binding affinity.

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, indole derivatives are known to interact with a variety of cell surface and nuclear receptors. The 5-HT₃ receptor, a member of the Cys-loop ligand-gated ion channel superfamily, is one such target. nih.gov Studies on simple indole derivatives have shown that they can act as allosteric modulators of these receptors. nih.gov For example, 5-Cl-indole has been identified as a positive allosteric modulator of the 5-HT₃A receptor, meaning it binds to a site other than the primary agonist binding site to enhance the receptor's function. nih.gov

The potential for this compound analogs to interact with such receptors is an area ripe for investigation. The specific substitution pattern could confer selectivity and potency for different receptor subtypes. The techniques used to study these interactions include:

Radioligand Binding Assays: To determine the affinity of the compound for a specific receptor.

Functional Assays: To measure the effect of the compound on receptor activity (e.g., ion flux, second messenger production).

Molecular Docking and Simulation: Computational methods used to predict the binding mode and interactions of the ligand within the receptor's binding pocket.

Exploring the receptor binding profiles of these compounds could uncover novel therapeutic applications beyond enzyme inhibition.

Interaction with Discoidin Domain Receptors (DDR1)

Discoidin domain receptors (DDRs), specifically DDR1 and DDR2, are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen. nih.gov Dysregulation of DDR1 signaling is implicated in numerous diseases, including fibrosis, arthritis, and cancer, making it an attractive therapeutic target. nih.gov While direct studies on this compound are limited, the broader class of kinase inhibitors, including those targeting DDR1, often feature heterocyclic cores that can be functionally mimicked by the dihydroindole scaffold.

Inhibitors of DDR1 are typically ATP-competitive, binding to the kinase domain in either its active ('DFG-in') or inactive ('DFG-out') conformation. nih.gov The structure-activity relationship for potent DDR1 inhibitors often involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase (e.g., Met-704), while other parts of the molecule occupy adjacent hydrophobic pockets. nih.govresearchgate.net The 2,3-dihydro-1H-indole core can serve as such a scaffold. The bromine atom at the 5-position can enhance binding through halogen bonding or by modifying the electronic properties of the aromatic ring, potentially increasing affinity for hydrophobic pockets within the receptor. The methyl group at the 2-position introduces a chiral center and provides a specific steric profile that can influence the compound's orientation and conformational stability within the binding site, thereby affecting potency and selectivity. nih.gov

The development of DDR1 inhibitors has led to the identification of compounds like DDR1-IN-1, a potent and selective inhibitor. researchgate.net Analysis of its SAR reveals the importance of specific substitutions on its core structure for achieving high affinity. researchgate.net Though structurally distinct, the principles governing its interaction provide a framework for understanding how a substituted dihydroindole analog could be optimized to target the DDR1 kinase domain.

Melatonin (B1676174) Receptor Ligand Binding Investigations

Melatonin, an endogenous neurohormone, exerts its effects primarily through two G protein-coupled receptors, MT1 and MT2. nih.gov These receptors are crucial for regulating circadian rhythms, and their modulation is a key strategy for treating sleep disorders. mdpi.com The indole nucleus is the core pharmacophore of melatonin, and modifications to this structure, including saturation to a dihydroindole ring, have been explored to develop new receptor ligands. mdpi.comnih.gov

The binding of ligands to melatonin receptors is governed by specific structural features: a methoxy (B1213986) group (or a bioisostere like bromine) at the 5-position of the indole ring and an N-acetylated side chain at the 3-position are critical for high affinity. nih.gov Saturation of the indole 2,3-double bond to form a dihydroindole generally results in a decreased binding affinity for both MT1 and MT2 receptors compared to melatonin itself. mdpi.comresearchgate.net This suggests that the planarity of the indole ring is important for optimal interaction.

However, substitutions on the dihydroindole ring can still modulate activity. A bromine atom at the 5-position can act as a bioisosteric replacement for the 5-methoxy group of melatonin. nih.gov The methyl group at the C2 position can significantly influence the ligand's conformation and interaction with a potential binding pocket near this position. nih.gov Studies on conformationally restricted melatonin analogs have shown that substitution at the C2 position can lead to a remarkable increase in binding affinity, suggesting a specific interaction point in that region of the receptor. nih.gov

Computational docking studies have further elucidated the binding modes of melatonin analogs. Key interactions involve amino acid residues like Gln181/194 and Phe179/192, which are conserved in both MT1 and MT2 receptors. nih.govnih.gov The affinity and selectivity of a ligand are determined by how its specific substituents, such as the 5-bromo and 2-methyl groups, engage with these and other residues within the binding pocket. nih.gov

| Compound Class | Modification | Effect on Melatonin Receptor (MT1/MT2) Affinity | Reference |

| Dihydroindoles | Saturation of indole 2,3-double bond | Generally lower affinity compared to indole analogs | mdpi.comresearchgate.net |

| Indole Analogs | Substitution at C2 position | Can significantly increase binding affinity | nih.gov |

| Indole Analogs | 5-Bromo substitution | Can act as a bioisostere for the 5-methoxy group | nih.gov |

Chemo-sensing and Metal Ion Complexation Mechanisms

Indole-based compounds are recognized for their potential as chemosensors due to their inherent fluorescence properties and the ability of the indole nitrogen to coordinate with metal ions. researchgate.netsjp.ac.lk These interactions can lead to measurable changes in spectroscopic properties, such as fluorescence quenching or enhancement, allowing for the detection of specific ions. researchgate.net The electron-rich nature of the indole ring system makes it a suitable platform for designing sensors for various cations. sjp.ac.lk

The introduction of a bromine atom onto the indole ring can modify the electronic properties of the scaffold, influencing its interaction with metal ions. The nitrogen and oxygen atoms in related indole structures (like 5-Bromo-1H-indole-2,3-dione) have been shown to form coordination complexes with metal cations such as sodium, creating polymer chains through Na—O bonds. While this is a different molecule, it demonstrates the capacity of the bromo-indole framework to engage in metal ion complexation.

Indole derivatives can form complexes with a range of transition metal ions, including Cu2+, Zn2+, and Cd2+. researchgate.netmdpi.com The sensing mechanism often involves a process like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). sjp.ac.lkresearchgate.net Upon binding of a metal ion to the receptor part of the sensor (which includes the indole nitrogen and other donor atoms), the photophysical properties of the fluorophore (the indole ring) are altered, resulting in a detectable signal. The selectivity of these sensors can be tuned by modifying the structure of the binding pocket and the electronic nature of the indole ring. sjp.ac.lkmdpi.com

Molecular Basis of Antiproliferative Action and Cellular Pathways

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent antiproliferative activity through various mechanisms. mdpi.commdpi.com The molecular basis of this action often involves the modulation of key cellular processes that control cell growth and survival.

Cell Cycle Progression Modulation

A hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle. nih.gov Inducing cell cycle arrest is a common mechanism for many anticancer drugs. nih.gov Various indole-based compounds have been shown to halt the cell cycle at different phases, such as G1, S, or G2/M, thereby preventing cancer cells from dividing. mdpi.comdntb.gov.ua

For instance, certain indole-aryl-amide derivatives have been found to cause cell cycle arrest in the G1 phase in colon cancer cells. nih.govmdpi.com Other complex indole derivatives can induce a strong G2/M phase arrest. researchgate.netmdpi.com This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins. For example, the upregulation of the CDK inhibitor p21 can lead to G1 arrest. mdpi.com The specific substitution pattern on the dihydroindole ring, including the 5-bromo and 2-methyl groups, would be critical in determining the specific phase of cell cycle arrest and the potency of the effect by influencing how the molecule interacts with its ultimate cellular target(s).

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key strategy in cancer therapy is to develop agents that can selectively trigger apoptosis in tumor cells. mdpi.com Indole derivatives have been extensively investigated as apoptosis inducers, acting through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govresearchgate.net

The intrinsic pathway is often targeted by indole compounds. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak). mdpi.com Harmine, an indole alkaloid, has been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which execute the apoptotic program. nih.gov

The extrinsic pathway can also be triggered, for example, by upregulating the Fas/FasL death receptor system, leading to the activation of caspase-8 and the same downstream executioner caspases. nih.gov The ability of a this compound analog to induce apoptosis would depend on its specific interactions with proteins in these pathways.

Computational Modeling for Structure-Activity Relationship Prediction and Mechanism Validation

Computational modeling has become an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds and understanding their mechanisms of action at a molecular level. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable for elucidating the SAR of compounds like this compound analogs. researchgate.netchronobiologyinmedicine.org

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indole derivatives with antiproliferative activity, QSAR models have identified key molecular descriptors that influence their potency. These can include electronic properties (like the energy of the LUMO), steric factors, and hydrophobicity (logP). researchgate.net By building robust QSAR models, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov

Molecular docking simulations predict the preferred binding mode and affinity of a ligand to the three-dimensional structure of a biological target, such as a receptor or enzyme. nih.govchronobiologyinmedicine.org This technique is crucial for validating potential mechanisms of action. For example, docking studies of indole derivatives into the binding sites of melatonin receptors have helped identify key amino acid interactions and rationalize their binding affinities. nih.govchronobiologyinmedicine.org Similarly, docking substituted dihydroindoles into the ATP-binding pocket of kinases like DDR1 can predict their potential as inhibitors and guide the design of more potent and selective molecules. nih.gov These computational approaches, when used in concert, accelerate the drug discovery process by providing deep mechanistic insights and predictive power for designing optimized therapeutic agents.

Due to the highly specific nature of the query focusing exclusively on "this compound" and the strict exclusion of certain sources, it is not possible to generate the requested article.

Without dedicated research on the specified molecule, creating a "thorough, informative, and scientifically accurate" article that meets the detailed outline provided is not feasible. Any attempt to do so would involve speculation and would not be based on verifiable research findings.

Therefore, the requested article cannot be generated at this time. Should peer-reviewed studies on the biological interactions and computational analysis of this compound become available, this request could be revisited.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-methyl-2,3-dihydro-1H-indole, and how can low yields be addressed?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF (2:1) with CuI as a catalyst is a common approach for similar indole derivatives. For example, 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was synthesized with 50% yield via this method . To improve yields:

- Optimize reaction time (e.g., 12–24 hours) and temperature (room temperature to 90°C).

- Use flash column chromatography with 70:30 ethyl acetate:hexane for purification .

- Consider alternative solvents (e.g., THF or acetonitrile) or catalysts (e.g., Ru-based systems for sterically hindered substrates).

Q. How can the purity and structural identity of this compound derivatives be validated?

- Methodology :

- NMR : Analyze , , and NMR spectra for characteristic shifts (e.g., aromatic protons at δ 7.12–7.23 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : Use FAB-HRMS to confirm molecular ions (e.g., [M+H] at m/z 427.0757) .

- TLC : Monitor reactions using 70:30 ethyl acetate:hexane (R ≈ 0.30) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in dihydroindole derivatives?

- Methodology :

- Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. Key steps:

- Define hydrogen bonding networks (e.g., intramolecular C–H⋯O bonds forming S(6) motifs) .

- Analyze dihedral angles between aromatic rings (e.g., 87.58–88.33° for sulfonyl-bound phenyl groups) .

- Employ OLEX2 for visualization and hydrogen-bond topology analysis (e.g., R(12) motifs in crystal packing) .

Q. How can structure-activity relationships (SAR) be explored for dihydroindole derivatives in biological systems?

- Methodology :

- Biological Assays : Test anti-angiogenic activity using human umbilical vein endothelial cells (HUVECs) for tube formation inhibition .

- Modifications : Introduce substituents at the 3-position (e.g., triazole or fluorophenyl groups) to modulate COX-1 selectivity .

- Computational Modeling : Use molecular docking to predict interactions with target proteins (e.g., Flt3 kinase for indole-based inhibitors) .

Q. What experimental and computational approaches resolve contradictions in reaction mechanisms for dihydroindole synthesis?

- Methodology :

- Kinetic Studies : Monitor intermediates via -NMR to identify rate-limiting steps (e.g., azide formation or cycloaddition).

- DFT Calculations : Model transition states for CuAAC reactions to explain steric or electronic effects on yield disparities .

- Cross-Validation : Compare synthetic routes (e.g., NaBH-mediated reductions vs. catalytic hydrogenation) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。